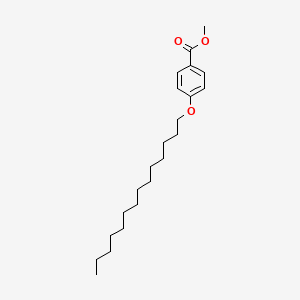

Methyl 4-(tetradecyloxy)benzoate

Description

Contextualization within Alkoxybenzoate Ester Chemistry Research

Alkoxybenzoate esters are a well-established class of compounds in organic chemistry, primarily investigated for their mesogenic, or liquid crystal-forming, properties. researchgate.netacademie-sciences.fr The fundamental structure consists of a central benzene (B151609) ring to which an ester group and an alkoxy group are attached. The synthesis of these compounds can be achieved through several established routes. A common method involves the esterification of a hydroxybenzoic acid, where the hydroxyl group is etherified with an alkyl halide (to form the alkoxy group) and the carboxylic acid group is esterified with an alcohol. google.com Another approach is the reaction of a p-n-alkoxy benzoyl chloride with an appropriate alcohol or phenol (B47542). researchgate.net

Research in this area often focuses on creating homologous series, where the length of the alkoxy chain (the 'n' in p-n-alkoxy) is systematically varied. This allows scientists to study how changes in molecular structure, specifically the length of the flexible alkyl tail, affect the stability and type of the resulting liquid crystal phases. researchgate.net The general field of ester chemistry also encompasses reactions like trans-esterification, hydrolysis, and reduction, which are fundamental transformations for creating a wide variety of chemical structures from a benzoate (B1203000) starting material. libretexts.org

Table 1: General Properties of Benzoate Esters

| Property | Description |

|---|---|

| Structure | Comprise a benzene ring attached to a carboxylate ester functional group. |

| Synthesis | Commonly prepared by reacting benzoic acid or its derivatives with alcohols. mdpi.com |

| Solubility | Generally insoluble in water, but soluble in many organic solvents. atamanchemicals.com |

| Applications | Used as solvents, flavoring agents, and as precursors for more complex molecules, particularly in materials science. mdpi.comatamanchemicals.com |

Significance in Liquid Crystalline Systems Research

Liquid crystals represent a unique state of matter that exhibits long-range molecular order like a solid but can flow like a liquid. highland.cc.il.us This behavior arises from the anisotropic shape of the constituent molecules, which are typically long and rigid. highland.cc.il.us Methyl 4-(tetradecyloxy)benzoate is a prime example of such a molecule, possessing a rigid phenyl group and a long, flexible tetradecyloxy (C₁₄) chain.

The significance of this compound and its homologues lies in their ability to form specific types of liquid crystal phases, known as mesophases. The two most common types are nematic and smectic phases. In a nematic phase, the molecules have a general orientational alignment but no positional order. In a smectic phase, the molecules are aligned and also arranged in layers. The specific mesophase adopted by a compound is highly dependent on its molecular structure, particularly the length of the alkyl chain.

Research has shown that for homologous series of p-n-alkoxybenzoates, shorter alkyl chains tend to favor the formation of nematic phases, while longer chains promote smectic phases. researchgate.net For instance, in a study of an ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates series, derivatives with butyl to decyl chains were found to be purely nematogenic. researchgate.net In contrast, the tetradecyl and hexadecyl derivatives were found to be enantiotropically smectic only, demonstrating a clear structure-property relationship. researchgate.net The presence and thermal range of these mesophases are critical for applications in liquid crystal displays (LCDs) and other electro-optical devices. highland.cc.il.us

Table 2: Mesophase Behavior in a Homologous Alkoxybenzoate Ester Series

| Alkoxy Chain Length | Observed Mesophase(s) |

|---|---|

| Butyl (C4) to Hexyl (C6) | Nematic Only researchgate.net |

| Octyl (C8) | Nematic Only researchgate.net |

| Decyl (C10) | Nematic Only researchgate.net |

| Dodecyl (C12) | Smectic and Nematic researchgate.net |

| Tetradecyl (C14) | Smectic Only researchgate.net |

| Hexadecyl (C16) | Smectic Only researchgate.net |

Data from a study on Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. researchgate.net

Overview of Current Academic Research Trajectories for this compound Analogues

Current research on analogues of this compound is diverse, extending beyond liquid crystals to other areas of materials science and even biological applications. Scientists synthesize analogues by modifying various parts of the parent molecule to fine-tune its properties for specific functions.

One major research trajectory continues to be the synthesis and characterization of novel liquid crystals. nih.gov This involves creating molecules with different terminal groups, lateral substituents, or core structures to investigate their influence on mesophase stability, transition temperatures, and electro-optical response. nih.govresearchgate.net For example, the incorporation of groups like trifluoromethyl into the benzoate structure has been studied to alter intermolecular interactions and mesogenic properties. nih.gov

Another area of investigation explores the use of benzoate analogues in different contexts. For instance, studies have examined the insecticidal properties of various methyl benzoate analogues, finding that modifications to the ester or the benzene ring can significantly alter their toxicity to insects. nih.gov Furthermore, research has delved into the biological activity of methyl benzoate and cinnamate (B1238496) analogues as potential modulators of DNA methylation, which has relevance in cancer research. nih.gov These studies highlight the versatility of the benzoate scaffold, where systematic structural modifications can lead to compounds with a wide range of functionalities, from advanced materials to potential therapeutic agents. nih.govnih.gov

Properties

Molecular Formula |

C22H36O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

methyl 4-tetradecoxybenzoate |

InChI |

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-25-21-17-15-20(16-18-21)22(23)24-2/h15-18H,3-14,19H2,1-2H3 |

InChI Key |

IEBKXTAWJHGKAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

¹H NMR spectroscopy would identify all non-equivalent protons in Methyl 4-(tetradecyloxy)benzoate and provide information about their electronic environment and proximity to other protons.

Based on the structure of this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the numerous protons of the long tetradecyloxy chain. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 6.8-8.0 ppm). The singlet for the methyl ester protons would be expected around δ 3.8 ppm. The protons of the tetradecyloxy chain would produce a series of signals in the upfield region (typically δ 0.8-4.0 ppm), including a characteristic triplet for the terminal methyl group and a triplet for the methylene (B1212753) group attached to the oxygen atom.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic Protons (ortho to -COOCH₃) |

| ~6.9 | Doublet | 2H | Aromatic Protons (ortho to -O(CH₂)₁₃CH₃) |

| ~4.0 | Triplet | 2H | -OCH₂- |

| ~3.8 | Singlet | 3H | -COOCH₃ |

| ~1.8 | Multiplet | 2H | -OCH₂CH₂- |

| ~1.2-1.5 | Multiplet | 22H | -(CH₂)₁₁- |

| ~0.9 | Triplet | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Frameworks

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

The ¹³C NMR spectrum of this compound would be expected to show a signal for the carbonyl carbon of the ester at the most downfield position (around δ 167 ppm). The aromatic carbons would appear in the δ 114-163 ppm range, with the carbon attached to the oxygen being the most deshielded. The carbon of the methoxy group would likely resonate around δ 52 ppm. The carbons of the long alkyl chain would produce a series of signals in the upfield region (δ 14-68 ppm).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~163 | Aromatic C-O |

| ~131 | Aromatic C (ortho to -COOCH₃) |

| ~122 | Aromatic C (ipso to -COOCH₃) |

| ~114 | Aromatic C (ortho to -O(CH₂)₁₃CH₃) |

| ~68 | -OCH₂- |

| ~52 | -COOCH₃ |

| ~14-32 | -(CH₂)₁₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the tetradecyloxy chain and confirm the relative positions of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the methoxy group to the carbonyl carbon and the tetradecyloxy chain to the aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester and the ether linkage would likely appear in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹, respectively. The aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the long alkyl chain would give rise to strong absorptions in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | Aliphatic C-H Stretch |

| ~1725 | Strong | Ester C=O Stretch |

| ~1605, ~1510 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Ester C-O Stretch |

| ~1100 | Strong | Ether C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is 364.55 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental formula (C₂₂H₃₆O₃).

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 364 would be expected. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 333, and cleavage of the ether bond, leading to fragments corresponding to the tetradecyl chain and the methyl 4-hydroxybenzoate (B8730719) moiety.

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis would be performed to determine the mass percentages of carbon, hydrogen, and oxygen in the compound. The calculated elemental composition of this compound (C₂₂H₃₆O₃) is approximately:

Carbon (C): 72.48%

Hydrogen (H): 9.95%

Oxygen (O): 17.56%

Experimental values from CHN analysis that closely match these calculated percentages would provide strong evidence for the purity and correct elemental composition of the synthesized compound.

Hypothetical Elemental Analysis Data Table

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 72.48 | Data not available |

| Hydrogen (H) | 9.95 | Data not available |

| Nitrogen (N) | 0.00 | Data not available |

Mesomorphic Properties and Liquid Crystalline Phase Behavior Studies

Thermal Analysis Methodologies for Phase Transition Characterization

The investigation of the liquid crystalline behavior of benzoate (B1203000) derivatives relies on a combination of thermal and optical techniques to determine phase transition temperatures, thermodynamic parameters, and the identification of specific mesophases.

Differential Scanning Calorimetry (DSC) for Enthalpy and Transition Temperature Determination

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. scirp.org In the study of liquid crystals like methyl 4-(alkoxy)benzoates, DSC thermograms reveal endothermic peaks during heating and exothermic peaks during cooling, which correspond to phase transitions. scirp.org The temperature at the peak of these transitions is taken as the phase transition temperature, and the area under the peak is used to calculate the enthalpy change (ΔH) associated with the transition. scirp.org

For homologous series of calamitic liquid crystals, such as methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates, DSC is employed to study the effect of the alkoxy chain length (from n=6 to n=16) on the mesomorphic properties. nih.gov All members of this particular series were found to exhibit an enantiotropic smectic A (SmA) mesophase. nih.gov Similarly, in studies of other benzoate derivatives, DSC is used to record phase transitions, with heating and cooling rates typically around 3-10 °C/min. scirp.orgnih.gov These measurements are crucial for constructing phase diagrams and understanding the thermal stability of the various mesophases. scirp.org For instance, in a series of methyl 4-(4-alkoxystyryl)benzoates, DSC was used to investigate their phase transition behavior, revealing that compounds with alkoxy chains from C6 to C16 exhibited enantiotropic smectic mesophases. researchgate.net

Below is a representative data table illustrating the kind of information obtained from DSC measurements for a homologous series of benzoate derivatives.

| Compound (MABBAB-n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| n=6 | Cr → SmA | 118.4 | 30.15 |

| SmA → I | 195.2 | 1.95 | |

| n=8 | Cr → SmA | 115.8 | 34.21 |

| SmA → I | 190.1 | 2.54 | |

| n=10 | Cr → SmA | 114.5 | 41.32 |

| SmA → I | 184.3 | 2.98 | |

| n=12 | Cr → SmA | 112.1 | 46.87 |

| SmA → I | 179.5 | 3.42 | |

| n=14 | Cr → SmA | 111.8 | 51.23 |

| SmA → I | 174.6 | 3.78 | |

| n=16 | Cr → SmA | 111.5 | 56.78 |

| SmA → I | 170.2 | 4.12 |

Data adapted from a study on methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates (MABBAB-n). nih.gov

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline phases. scirp.org By observing the unique optical textures that different mesophases exhibit under cross-polarized light, researchers can identify the specific type of liquid crystal phase. researchgate.net The sample is typically placed in a thin glass cell on a hot stage, allowing for precise temperature control while observing the textural changes upon heating and cooling. scirp.org

For benzoate derivatives, POM is used to confirm the phases detected by DSC. For example, the nematic (N) phase is often identified by its characteristic thread-like or schlieren texture. researchgate.nettubitak.gov.tr Smectic phases, on the other hand, display different textures, such as the focal-conic fan texture for the smectic A (SmA) phase and broken focal-conic fans for tilted smectic phases like smectic C (SmC). nih.govtubitak.gov.tr In some series, such as methyl 4-(4-alkoxystyryl)benzoates with chain lengths greater than C4, a banded or arced focal-conic fan texture characteristic of the highly ordered smectic E (CrE) phase was observed upon cooling from the SmA phase. researchgate.nettandfonline.com The combination of DSC and POM allows for a comprehensive understanding of the phase sequence and thermal behavior of these materials. scirp.orgnih.gov

X-ray Diffraction (XRD) Analysis for Mesophase Structure Elucidation (e.g., Layer Thickness, Packing)

X-ray diffraction (XRD) is a powerful technique used to determine the molecular arrangement within liquid crystalline phases. elsevierpure.com For smectic phases, XRD is particularly crucial for determining the layer thickness (d-spacing). tandfonline.com In a typical XRD experiment on a liquid crystal, a sharp reflection in the small-angle region corresponds to the lamellar structure of smectic phases, while a broad, diffuse peak in the wide-angle region indicates the liquid-like arrangement of molecules within the layers. researchgate.net

In studies of methyl 4-alkoxybenzoates with partially fluorinated alkyl chains, powder XRD analysis confirmed the presence of a smectic A phase. tandfonline.comresearchgate.net The layer thickness can be compared to the calculated molecular length to understand the packing of the molecules, such as whether they are interdigitated or tilted within the layers. researchgate.net XRD studies on various benzoate derivatives have been instrumental in distinguishing between different smectic phases, such as SmA and SmC, and in identifying more ordered phases. elsevierpure.comtandfonline.com For example, the phase identification of some higher-order smectic phases in certain 4-n-alkoxyphenyl 4-(5-n-alkyl-2-thienyl)benzoates required a combination of optical microscopy and detailed XRD measurements of smectic layer spacings. tandfonline.com

Identification and Classification of Thermotropic Liquid Crystalline Phases Exhibited by Benzoate Derivatives

Benzoate derivatives are known to exhibit a variety of thermotropic liquid crystalline phases, primarily the nematic and smectic phases. The type of phase exhibited is highly dependent on the molecular structure, particularly the length of the terminal alkoxy chains. nih.gov

Nematic (N) Phase Investigations

The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order but no positional order. researchgate.net In many homologous series of benzoate derivatives, the nematic phase is commonly observed, especially in compounds with shorter alkyl chains. nih.gov For instance, in a series of naphthalene-2-yl-4-(alkoxy) benzoate materials, all members displayed a nematic phase upon cooling from the isotropic liquid. scirp.org The presence of a nematic phase is often a precursor to the formation of smectic phases at lower temperatures as the alkyl chain length increases. nih.gov Some benzoate derivatives have been synthesized that exhibit a re-entrant nematic phase, where the nematic phase reappears upon cooling from a smectic phase. tandfonline.com

Smectic (Sm) Phase Studies (e.g., Smectic A (SmA), Smectic C (SmC), Partially Bilayer Smectic A (SmAd))

Smectic phases possess a higher degree of order than nematic phases, with molecules arranged in layers. researchgate.net As the length of the alkoxy chain in benzoate derivatives increases, the tendency to form smectic phases also increases due to enhanced van der Waals interactions between the chains, which promotes lamellar packing. nih.gov

Smectic A (SmA) Phase: This is the least ordered smectic phase, where the molecules are aligned perpendicular to the layer planes. researchgate.net Many homologous series of methyl 4-(alkoxy)benzoates and related esters exhibit a SmA phase. nih.govresearchgate.net For example, a series of methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates with alkoxy chains from C6 to C16 all showed an enantiotropic SmA phase. nih.gov The SmA phase is typically identified by its focal-conic fan texture under POM. nih.gov

Smectic C (SmC) Phase: In the SmC phase, the molecules are tilted with respect to the layer normal. This phase is also common in benzoate derivatives. A study of 1,3-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] showed that homologues from methoxy (B1213986) to hexadecyloxy exclusively exhibited a smectic C phase. elsevierpure.com

Partially Bilayer Smectic A (SmAd) and Other Smectic Phases: More complex smectic phases can also be observed. For example, incommensurate smectic ordering has been reported at the free surface in the nematic phase of some benzoate derivatives. aps.org The formation of smectic phases is a dominant characteristic for methyl 4-(alkoxy)benzoates, especially those with longer alkyl chains like the tetradecyloxy group, which favor the layered structures of smectic phases. tandfonline.comresearchgate.net

Columnar (Col) Mesophases (e.g., Columnar Oblique, Columnar Hexagonal)

Columnar mesophases are a class of liquid crystal phases where molecules assemble into cylindrical structures. wikipedia.org These structures then arrange themselves into two-dimensional lattices, which can be hexagonal, tetragonal, rectangular, or oblique. wikipedia.org This type of mesophase was originally associated with disc-like (discotic) or bowl-shaped (bowlic) molecules that stack one-dimensionally. wikipedia.org

While columnar phases are most common for discotic molecules, such as those involving triphenylene (B110318) or porphyrin cores, they can also be formed by some calamitic (rod-like) and other non-discoid mesogens. wikipedia.orgrsc.org For instance, some materials with triangular cores or certain benzylidenehydrazine-based compounds have been shown to exhibit columnar phases, including at room temperature. rsc.orgrsc.org However, for simple calamitic liquid crystals like benzoate esters, which are characterized by an elongated, rod-like shape, the formation of columnar phases is not typical. nih.gov Their molecular geometry favors the formation of nematic and smectic phases, where molecules exhibit orientational order (nematic) and, additionally, a one-dimensional positional order in layers (smectic). nih.govnih.gov

Structure-Mesomorphic Property Relationships in Benzoate Esters

The manifestation of liquid crystalline phases is intricately linked to molecular structure. For calamitic mesogens like benzoate esters, this relationship is governed by the interplay between a rigid core, flexible terminal chains, and the nature of linking groups and substituents. nih.govswarthmore.edu

Effects of Terminal Alkoxy Chain Length on Mesophase Stability and Range

The length of the terminal alkoxy chain (like the tetradecyloxy group in the subject compound) is a critical determinant of mesomorphic properties.

Induction of Mesomorphism: In many homologous series, shorter-chain members may be non-mesomorphic, with liquid crystalline phases appearing only after the chain reaches a certain length. For instance, in a series of methyl 4-(4-alkoxystyryl)benzoates, liquid crystal behavior was not observed for members with alkyl chains shorter than butyl (C4). researchgate.net Similarly, in a series of 4-(4′-n-alkoxy benzoyloxy) benzyl (B1604629) benzoates, mesomorphism commences from the hexyloxy (C6) homologue. tandfonline.com

Mesophase Stability and Type: As the alkoxy chain length increases, the stability of the mesophase generally increases due to enhanced intermolecular attractions and the tendency for longer chains to promote more ordered packing. researchgate.netnih.gov This often leads to a transition from nematic to smectic phases. In a series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the smectic phase appears from the octyl (C8) derivative onwards. researchgate.net In another series, lower homologs with shorter chains displayed only nematic phases, while higher homologs showed both nematic and smectic C phases. researchgate.net

Clearing Temperatures: The nematic-to-isotropic transition temperature (clearing point) is also heavily influenced by chain length. Often, the clearing point initially decreases with increasing chain length before leveling off or showing alternating behavior (see Odd-Even Effects). nih.gov

The following table illustrates the effect of the terminal alkoxy chain length on the transition temperatures of a homologous series of 4-Ethoxy phenyl-4'-n-alkoxy benzoates.

Table 1: Transition Temperatures of 4-Ethoxy phenyl-4'-n-alkoxy benzoates

| n-Alkoxy Group | Smectic-Nematic or Smectic-Isotropic Transition (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|

| Methyloxy | - | 125.0 |

| Propyloxy | - | 110.0 |

| Butyloxy | - | 102.0 |

| Pentyloxy | - | 105.0 |

| Hexyloxy | - | 106.0 |

| Octyloxy | 98.0 | 104.0 |

| Decyloxy | 100.0 | - |

| Dodecyloxy | 102.0 | - |

Influence of Molecular Core and Linking Units (e.g., Ester, Schiff Base, Amide, Ether)

The rigid core and the linking units that connect its aromatic rings are fundamental to establishing the rod-like shape necessary for calamitic mesomorphism.

Comparison with Other Linkages: The choice of linking group has a profound effect on the resulting properties.

Schiff Base (-CH=N-): Schiff base linkages are also widely used and are known for maintaining molecular linearity. nih.gov Combining Schiff base and ester groups in a single molecule can lead to unique mesomorphic properties and broad temperature ranges. researchgate.net

Azo (-N=N-): The azo group is another effective linking unit that maintains rigidity and conjugation, often resulting in good thermal stability. researchgate.net

Amide (-CONH-): Amide linkages can also be used. For example, in one study comparing ester and amide derivatives of dibenzophenazine, the amide derivative showed a lower clearing temperature, which was attributed to the lower electron-withdrawing ability of amides compared to esters.

The stability of the mesophase is generally enhanced by linking groups that maintain the molecule's linearity and rigidity. researchgate.net

Impact of Lateral and Terminal Substituents on Mesomorphic Behavior

Substituents attached to the terminal or lateral positions of the molecular core can drastically alter liquid crystalline behavior.

Lateral Substituents: The introduction of a substituent on the side of the mesogenic core generally lowers mesophase stability. researchgate.net This is due to a steric effect; the lateral group increases the molecule's width, which disrupts the close packing of the rod-shaped molecules and reduces the strength of intermolecular attractions. researchgate.netbenthamdirect.com For example, the introduction of a lateral methyl group is known to be effective in reducing the melting temperature and mesophase stability. researchgate.net Similarly, a lateral methoxy group can influence the thermal characteristics and stability of the mesophase. benthamdirect.com

Terminal Substituents: The nature of the terminal group is crucial.

Polarity: The polarity and polarizability of terminal groups significantly affect the intermolecular forces. Highly polar groups like cyano (-CN) or nitro (-NO2) can lead to strong dipole-dipole interactions, which often favor the formation of smectic phases.

Size and Shape: Bulky terminal groups can also have a profound impact. For instance, attaching a large cyclic group to the end of a flexible chain can promote smectic phase formation even for molecules with relatively short chains by hindering the interpenetration of molecules between layers. whiterose.ac.uk In contrast, a terminal diethylamino group was found to increase molecular breadth and weaken lateral attractions, thereby depressing mesophase stability. researchgate.net

The following table compares the thermal stabilities of homologous series with the same core but different terminal groups, illustrating the substituent effect.

Table 2: Comparison of Average Thermal Stability

| Series General Structure | Right Terminal Group (R) | Average Nematic Thermal Stability (°C) | Average Smectic Thermal Stability (°C) |

|---|---|---|---|

| 4-(n-alkoxy)benzoyloxy-phenyl-R | -OC2H5 | 112.5 | 100.0 |

| 4-(n-alkoxy)benzoyloxy-phenyl-R | -Cl | 136.0 | - |

| 4-(n-alkoxy)benzoyloxy-phenyl-R | -COOC2H5 | 100.0 | 126.0 |

Correlation Between Molecular Rigidity, Flexibility, and Liquid Crystalline Tendency

The existence of a liquid crystal phase is a direct consequence of the balance between molecular rigidity and flexibility. swarthmore.edu

Rigid Core: A rigid central part, typically composed of aromatic rings (like benzene (B151609) rings in benzoate esters) connected by linking groups, is essential. swarthmore.edu This rigidity helps maintain the elongated molecular shape and promotes the orientational order characteristic of liquid crystals. nih.govswarthmore.edu

The delicate balance is key: a molecule that is too rigid may have a melting point that is too high, transitioning directly to an isotropic liquid without forming a mesophase. Conversely, a molecule that is too flexible, like "a piece of cooked spaghetti," will not maintain the necessary orientational order to form a liquid crystal phase. swarthmore.edu

Computational Chemistry and Molecular Modeling of Benzoate Liquid Crystals

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of liquid crystalline molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying the relatively large molecules that form liquid crystal phases. DFT calculations can elucidate the ground-state geometry, electronic structure, and various molecular properties that are crucial for understanding mesomorphism.

Ground-State Geometry Optimization and Conformation Analysis

The first step in the computational analysis of Methyl 4-(tetradecyloxy)benzoate is the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is reached.

For a molecule like this compound, the key structural features include the planarity of the central benzoate (B1203000) core and the conformation of the flexible tetradecyloxy chain. The benzoate group, consisting of the phenyl ring and the methyl ester, tends to be nearly planar to maximize π-electron conjugation. However, the long tetradecyloxy chain, being composed of single C-C bonds, can adopt numerous conformations. In the ground state in the gas phase, this alkyl chain often adopts a fully extended, all-trans conformation to minimize steric hindrance.

The dihedral angles between the phenyl ring and the ester group, as well as the torsional angles within the alkoxy chain, are critical parameters determined during geometry optimization. For instance, in related benzoate esters, the dihedral angle between the aromatic ring and the carboxyl group is typically small, indicating a high degree of planarity which is a key factor for the formation of calamitic (rod-like) liquid crystal phases. nih.gov Studies on similar calamitic liquid crystals have shown that even small deviations from planarity can significantly impact the packing of molecules in the condensed phase. nih.gov

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Significance |

| Dihedral Angle (Phenyl-COO) | ~0-5° | Indicates near-planarity of the rigid core, essential for mesomorphism. |

| Alkoxy Chain Conformation | Predominantly all-trans | The extended chain enhances the molecule's aspect ratio (length-to-breadth), favoring liquid crystallinity. |

| Bond Lengths & Angles | Consistent with sp² and sp³ hybridization | Reflects the standard electronic structure of the molecule. |

Note: The values in this table are illustrative and based on typical results from DFT calculations on analogous benzoate liquid crystals.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and intermolecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would reveal that the HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atoms of the ester and ether linkages. The LUMO, on the other hand, is typically distributed over the carbonyl group and the phenyl ring, which are the more electron-deficient parts of the molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, which can influence its intermolecular interactions and, consequently, its mesomorphic behavior. In homologous series of alkoxybenzoates, the HOMO-LUMO gap can be subtly tuned by altering the length of the alkoxy chain, although the dominant electronic characteristics are set by the benzoate core.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on the phenyl ring and oxygen atoms; relates to electron-donating ability. |

| LUMO | -1.0 to -2.0 | Localized on the carbonyl and phenyl groups; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates high kinetic stability and influences electronic transitions and polarizability. |

Note: These energy values are typical for this class of compounds and can vary depending on the specific DFT functional and basis set used in the calculation.

Dipole Moment and Molecular Polarisability Studies

The dipole moment and molecular polarizability are critical parameters that dictate the strength and nature of intermolecular forces, which are the driving forces behind the formation of liquid crystalline phases. nih.gov DFT calculations can provide reliable predictions of these properties.

Table 3: Predicted Dipole Moment and Polarisability for this compound

| Property | Predicted Value | Significance |

| Dipole Moment (μ) | ~2.0 - 2.5 Debye | Influences dielectric anisotropy and intermolecular electrostatic interactions. |

| Mean Polarisability (α) | ~40-50 ų | Contributes to the overall strength of dispersion forces. |

| Polarisability Anisotropy (Δα) | High | Enhances anisotropic intermolecular forces, promoting mesophase stability. |

Note: The values presented are estimations based on data for similar benzoate esters and serve to illustrate the expected properties.

Correlation of Theoretical Predictions with Experimental Mesomorphic Behavior

The true power of computational modeling lies in its ability to correlate theoretical molecular parameters with experimentally observed macroscopic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.

For this compound, the elongated, rod-like shape predicted by geometry optimization is a prerequisite for the formation of calamitic mesophases. The high aspect ratio, enhanced by the extended tetradecyloxy chain, promotes the parallel alignment of molecules.

The stability of the mesophase is strongly influenced by intermolecular interactions. The anisotropic polarizability, predicted by DFT, leads to strong anisotropic dispersion forces that favor the long-range orientational order characteristic of the nematic phase. The presence of a significant dipole moment can also contribute to the stability of the mesophase through dipole-dipole interactions. For longer chain homologues like the tetradecyloxy derivative, there is an increased tendency to form smectic phases, where the molecules are organized into layers. This is due to the increased van der Waals interactions between the long alkyl chains, which favor a more ordered, layered arrangement.

In Silico Simulations for Understanding Structure-Property Relationships

In silico simulations, which encompass a range of computational techniques from molecular mechanics to molecular dynamics, are instrumental in bridging the gap between the properties of a single molecule and the collective behavior of a bulk liquid crystal sample.

By creating a virtual system containing many this compound molecules, molecular dynamics simulations can model the self-assembly process and the formation of different mesophases as a function of temperature. These simulations can provide a dynamic picture of how the molecules pack and move relative to one another in the nematic or smectic state.

These simulations are particularly useful for understanding structure-property relationships. For example, by systematically varying the length of the alkoxy chain in the simulations (e.g., from methoxy (B1213986) to hexadecyloxy), one can observe the transition from purely nematic to smectic behavior. This allows for a detailed investigation of how the balance between the interactions of the rigid cores and the flexible tails governs the type of mesophase formed. Such studies have shown that as the alkyl chain length increases, the tendency for micro-segregation between the aromatic cores and the aliphatic tails promotes the formation of layered smectic structures.

Furthermore, these simulations can be used to predict various material properties, such as viscosity, elastic constants, and dielectric anisotropy, which are crucial for the application of liquid crystals in display devices and other technologies. By providing a molecular-level understanding of these properties, in silico simulations guide the rational design of new liquid crystal materials with desired characteristics.

Self Assembly Processes and Supramolecular Organization of Benzoate Systems

Principles of Self-Assembly in Alkoxybenzoate Derivatives

The self-assembly of alkoxybenzoate derivatives is primarily dictated by the amphiphilic nature of the molecules, which consist of a polar aromatic headgroup (the benzoate (B1203000) moiety) and a nonpolar aliphatic tail (the alkoxy chain). This molecular architecture drives the system to minimize unfavorable interactions and maximize stabilizing forces, leading to the formation of ordered structures. The process is a delicate balance between enthalpy (driven by intermolecular attractions) and entropy (related to the ordering of the system).

Key principles governing the self-assembly of these compounds include:

Anisotropy of Molecular Shape: The elongated, rod-like shape of molecules like Methyl 4-(tetradecyloxy)benzoate is a crucial factor. This anisotropy favors the formation of liquid crystalline phases, where molecules exhibit orientational order.

Micro-segregation of Incompatible Parts: The chemically distinct polar benzoate head and nonpolar tetradecyloxy tail tend to segregate into distinct domains. This micro-segregation is a primary driving force for the formation of layered (smectic) or columnar liquid crystal phases.

Influence of Alkyl Chain Length: The length of the alkoxy chain significantly influences the type of self-assembled structure. Longer chains, such as the tetradecyloxy group, increase the importance of van der Waals interactions between the aliphatic tails, promoting more ordered phases and often leading to higher phase transition temperatures.

These fundamental principles guide the spontaneous organization of alkoxybenzoate derivatives into complex and ordered supramolecular assemblies.

Formation of Ordered Supramolecular Structures and Aggregates

The interplay of intermolecular forces in alkoxybenzoate systems results in the formation of a variety of ordered supramolecular structures. For instance, certain benzoate esters have been observed to self-assemble into nanowires and even form chiral gels in specific solvent systems. rsc.org In the case of molecules with long alkyl chains, the formation of liquid crystalline phases is a common and well-studied phenomenon. These phases are characterized by a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid.

Common supramolecular structures observed in related systems include:

Nematic Phases: Characterized by long-range orientational order of the molecular long axes, but no positional order.

Smectic Phases: Molecules are arranged in layers, with orientational order within the layers. The molecules can be either perpendicular to the layer planes (Smectic A) or tilted (Smectic C).

Columnar Phases: Disc-like or rod-like molecules assemble into columns, which then pack into a two-dimensional lattice.

The specific phase and its thermal stability are highly dependent on the molecular structure, including the length of the alkyl chain and the nature of the substituents on the aromatic core.

The stability and structure of the self-assembled aggregates are determined by a combination of non-covalent intermolecular interactions. While this compound itself lacks strong hydrogen bond donors, in related benzoate systems and derivatives, these interactions play a crucial role.

Van der Waals Forces: These are the primary interactions between the long tetradecyloxy chains. The collective strength of these interactions is significant and is a major driving force for the ordering of the aliphatic tails.

Dipole-Dipole Interactions: The ester group in the benzoate head introduces a dipole moment, leading to electrostatic interactions that influence the packing of the aromatic cores.

π-Stacking: The aromatic benzoate rings can interact through π-stacking, where the electron clouds of adjacent rings overlap. This interaction contributes to the stability of the core-core packing and promotes a parallel arrangement of the molecules. Aromatic compounds are frequently utilized in the creation of supramolecular polymers due to their capacity for engaging in π–π interactions to form larger assemblies. nih.gov

Hydrogen Bonding: In analogous systems, such as benzoic acids or amides, hydrogen bonding is a powerful directional force that dictates the primary assembly motifs. For example, twin-dendritic benzamides can self-assemble into supramolecular cylinders stabilized by hydrogen bonding, which then organize into liquid crystalline phases. nih.gov In simpler systems like methyl 4-methylbenzoate, even weaker C—H...O contacts can link molecules into infinite chains. researchgate.net

The following table summarizes the key intermolecular interactions and their typical contribution to the self-assembly of alkoxybenzoate derivatives.

| Interaction Type | Molecular Moiety Involved | Primary Role in Self-Assembly |

| Van der Waals Forces | Tetradecyloxy Chain | Ordering and packing of aliphatic tails |

| Dipole-Dipole Interactions | Benzoate Ester Group | Influences packing of polar headgroups |

| π-Stacking | Aromatic Benzene (B151609) Ring | Stabilizes parallel arrangement of aromatic cores |

| Hydrogen Bonding (in related systems) | Carboxylic Acid, Amide Groups | Provides strong directional control over assembly |

Hierarchical Control and Directed Self-Assembly of Benzoate-based Materials

Hierarchical self-assembly refers to a multi-step process where molecules first assemble into primary nanostructures, which then serve as building blocks for larger, more complex architectures. elifesciences.org This approach allows for a high degree of control over the final material properties.

Strategies for achieving hierarchical control in benzoate-based and related systems include:

Solvent Manipulation: The choice of solvent and its composition can dramatically influence the self-assembly pathway. For example, changing the solvent ratio in a tetrahydrofuran (B95107)/water system can induce a transition from left-handed nanowires to right-handed nanofibers in certain benzoate esters. rsc.org

Molecular Design and Synthesis: By systematically modifying the molecular structure, one can program the self-assembly process. For instance, the introduction of specific functional groups can promote certain intermolecular interactions, directing the formation of desired superstructures. The synthesis of twin-dendritic benzamides that self-assemble into cylinders, which in turn organize into various columnar liquid crystalline lattices, is a prime example of this architectural control. nih.gov

Co-assembly: Mixing two or more different components can lead to the formation of co-assembled structures with properties distinct from the individual components. This can be used to create complex superlattices by mixing host and guest molecules that form host-guest supramolecular assemblies. nih.gov

External Stimuli: Temperature, light, or the introduction of metal ions can be used to trigger or direct the self-assembly process. For example, metal coordination with helical oligoamides can be used to crosslink them into specific and controllable framework structures. rsc.org

Through these strategies, it is possible to guide the self-assembly of benzoate-based materials from the molecular level up to the macroscopic scale, enabling the rational design of materials with tailored optical, electronic, or mechanical properties.

Advanced Research Directions and Emerging Applications in Materials Science

Design and Synthesis of Novel Liquid Crystalline Materials with Tailored Mesophases

The rational design and synthesis of new thermotropic liquid crystals are foundational to developing materials with specific, predictable properties. The molecular architecture of benzoate (B1203000) esters makes them excellent candidates for creating mesogenic (liquid crystal-forming) molecules. Research has demonstrated that by systematically modifying the structure of these compounds, it is possible to control the type and thermal stability of the resulting mesophases.

A key strategy involves creating rod-like (calamitic) molecules, where a rigid core is flanked by flexible terminal chains. The benzoate group often serves as a crucial part of this rigid core. Studies on novel series of homologue molecules have incorporated ester (–COO–) linkages alongside other groups like azomethine (–CH=N–) and azo (–N=N–) to build the mesogenic core. tandfonline.comtandfonline.com The nature and position of these linking groups significantly influence the material's thermal and mesomorphic behavior, including its geometrical structure and polarizability. tandfonline.comtandfonline.com

For instance, two series of compounds, one incorporating a benzothiazole-aromatic core and another with only aromatic units, were synthesized to study the effect of different linkages. tandfonline.com The findings revealed that most of the synthesized compounds exhibited an enantiotropic nematic mesophase, a phase where the molecules have long-range orientational order but no positional order. tandfonline.comtandfonline.com Theoretical investigations using Density Functional Theory (DFT) have been employed to complement experimental findings, helping to understand how subtle changes in molecular shape affect the liquid crystalline properties. tandfonline.comtandfonline.com The synthesis of board-like liquid crystals based on tetrabenz[a,c,h,j]anthracene has also been reported, with different substitutions leading to either columnar or lamellar mesophases. rsc.org

| Compound Series | Core Structure | Linking Groups | Observed Mesophase |

| Group A | Benzothiazole-Aromatic | Azomethine, Ester, Azo, Amide | Nematic (in most compounds) |

| Group B | Aromatic only | Azomethine, Ester, Azo, Amide | Nematic (in most compounds) |

| Octa-substituted | Tetrabenz[a,c,h,j]anthracene | Ester | Columnar |

| Tetra-substituted | Tetrabenz[a,c,h,j]anthracene | Ester | Lamellar |

| This table summarizes the types of mesophases observed in different series of synthesized liquid crystals containing ester linkages. |

Investigation of Functionalized Benzoate Derivatives for Specific Material Properties

Functionalization is a key strategy to impart specific, desirable properties to benzoate ester-based materials. By attaching different chemical moieties, researchers can tune their response to external stimuli or enhance their performance in electronic devices.

Stimuli-responsive materials, which change their properties in response to external triggers, are a major focus of modern materials science. Liquid crystals are particularly well-suited for this purpose due to their delicate balance of order and fluidity, which makes them highly sensitive to stimuli such as temperature, light, and electric fields. kfupm.edu.sa

Research in this area includes the development of thermochromic (temperature-sensitive) and mechanochromic (pressure-sensitive) photoluminescent liquid crystals. nih.gov The luminescence of these materials is dependent on their molecular assembly, and external stimuli can induce phase transitions that alter their structure and, consequently, their light-emitting properties. nih.gov For example, some photoluminescent liquid crystals with bulky dendritic groups change their emission color upon mechanical shearing. nih.gov

Furthermore, lipid-based liquid crystalline systems have been designed to undergo nanostructural changes in response to temperature, allowing for the controlled, "on-demand" release of embedded drug molecules. nih.gov While not exclusively based on benzoates, these studies provide a proof-of-concept for designing benzoate derivatives that can respond to specific triggers for applications in sensors, smart windows, and controlled release systems. kfupm.edu.sanih.gov Azobenzene-based tetramers have also been synthesized to create photo-responsive liquid crystals that undergo isomerization when exposed to light. rsc.org

Benzoate derivatives are being actively explored for their potential in organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netresearch-nexus.net A common design strategy is the "donor-acceptor" (D-A) approach, where molecules are constructed from an electron-donating part and an electron-accepting part. researchgate.net This architecture can lower the energy band gap of the material, which is crucial for achieving high-performance devices. researchgate.net

Methyl benzoate has been identified as an effective acceptor unit, providing a versatile platform for tuning the material's properties by pairing it with different donors. researchgate.net This approach allows for the development of materials with promising charge transfer characteristics and tunable photophysical properties. researchgate.net Researchers have designed and synthesized novel molecules based on a donor-linker-acceptor-linker-donor (D-L-A-L-D) framework, where the benzoate group serves as the acceptor, for potential use in OLEDs. researchgate.net Some of these materials exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. researchgate.net Benzothiadiazole derivatives, which share structural similarities with functionalized benzoates, are also widely used as strong acceptors to improve charge transport in optoelectronic applications. bohrium.commdpi.com

| Molecular Design | Key Feature | Potential Application |

| Donor-Acceptor (D-A) | Tunable electronic and optical properties | Organic Light-Emitting Diodes (OLEDs) |

| D-L-A-L-D Framework | Thermally Activated Delayed Fluorescence (TADF) | High-efficiency OLEDs |

| Benzothiadiazole-based Polymers | Enhanced charge carrier transport | Organic Solar Cells, PLEDs |

| This table highlights different molecular design strategies involving benzoate-like structures for optoelectronic applications. |

The ability of molecules to spontaneously organize into well-defined structures—a process known as self-assembly—is a powerful tool for bottom-up nanotechnology. Benzoate esters have been shown to be a novel class of molecules capable of forming complex supramolecular structures beyond the typical liquid crystal phases.

A notable example is dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), a benzoate ester that self-assembles into chiral (handed) nano-assemblies. nih.govrsc.org In a mixture of tetrahydrofuran (B95107) (THF) and water, DMNDB molecules aggregate to form left-handed twisted nanowires. nih.govrsc.org The morphology of these assemblies is highly dependent on the solvent environment. For instance, in an isopropanol/water system, the same molecule can form chiral gels composed of cross-linked nanowires. nih.govrsc.org Interestingly, by changing the solvent ratio, the left-handed nanowires can evolve into right-handed nanofibers, demonstrating a rare ability to control the chirality of the final structure. nih.govrsc.org These self-assembled nanostructures show potential for applications in enantioselective separation. nih.gov

Future Perspectives in Benzoate Ester Chemistry and Soft Matter Research

The research into Methyl 4-(tetradecyloxy)benzoate and related benzoate esters highlights a promising future for this class of compounds in soft matter science. The versatility of the benzoate framework allows for extensive functionalization, enabling the precise tuning of molecular properties to meet the demands of various advanced applications.

Future work will likely focus on creating multi-functional materials that combine the properties discussed above. For example, designing stimuli-responsive liquid crystals that are also highly efficient emitters could lead to new types of dynamic displays and sensors. Integrating the chiral self-assembly properties of certain benzoate esters with the electronic characteristics required for optoelectronics could open pathways to novel chiroptical devices.

The continued synergy between synthetic chemistry, materials characterization, and theoretical modeling will be crucial. As our understanding of the structure-property relationships in these systems deepens, so too will our ability to design and fabricate bespoke materials from benzoate ester building blocks, pushing the boundaries of what is possible in soft matter research and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(tetradecyloxy)benzoate, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Esterification : React 4-hydroxybenzoic acid with tetradecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tetradecyloxy intermediate, followed by methyl esterification using methyl iodide .

- Reflux Conditions : Use anhydrous solvents (e.g., ethanol or DCM) and reflux for 4–6 hours with catalytic glacial acetic acid to drive the reaction to completion .

- Purification : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify using column chromatography or recrystallization from ethanol .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 54–68% | |

| Purity (HPLC) | ≥97% |

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for the tetradecyloxy chain (δ 0.88 ppm, triplet for terminal CH₃; δ 1.25–1.45 ppm for CH₂ groups) and ester carbonyl (δ 167–170 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₂₂H₃₆O₃ requires C 73.28%, H 10.06%) .

Q. How can initial biological activity screening be designed for this compound?

- In Vitro Assays : Test enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) at 10–100 µM concentrations in PBS buffer (pH 7.4) .

- Membrane Permeability : Use Caco-2 cell monolayers to assess logP (predicted >5 due to the tetradecyl chain) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s interaction with biological targets?

- Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinities with proteins (e.g., PPAR-γ). The tetradecyl chain may occupy hydrophobic pockets, while the benzoate group hydrogen-bonds with catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces and nucleophilic attack sites .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Compare experimental NMR with computed spectra (e.g., using ACD/Labs or Gaussian). For ambiguous NOE signals, use 2D-COSY or HSQC to assign coupling .

- X-ray Crystallography : If single crystals are obtained (e.g., from slow evaporation in hexane:EtOAc), refine structure using SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog Synthesis : Replace the tetradecyl chain with shorter/longer alkyl groups (C12–C16) and compare IC₅₀ values in enzyme assays .

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position of the benzoate to enhance electrophilic reactivity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.